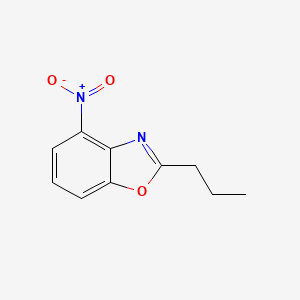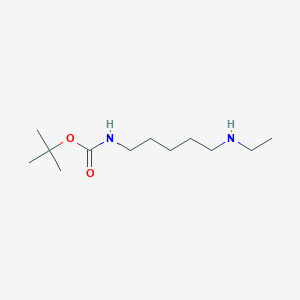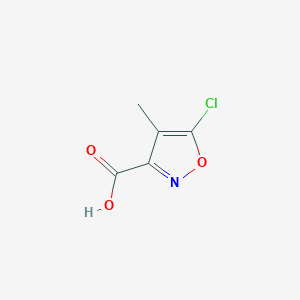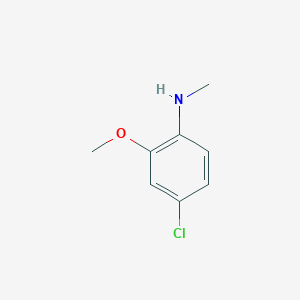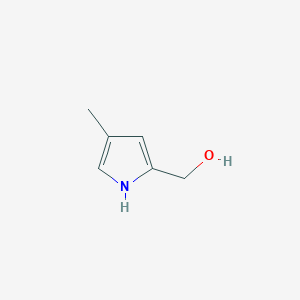
(4-メチル-1H-ピロール-2-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of pyrrole, including (4-Methyl-1H-pyrrol-2-yl)methanol, have shown promise in antimicrobial and anticancer studies .
Medicine
In medicine, (4-Methyl-1H-pyrrol-2-yl)methanol and its derivatives are investigated for their potential therapeutic applications. These compounds may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
In the industrial sector, (4-Methyl-1H-pyrrol-2-yl)methanol is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
作用機序
Target of Action
It is known that pyrrole-containing compounds, which include (4-methyl-1h-pyrrol-2-yl)methanol, have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial .
Mode of Action
The diverse nature of activities exhibited by pyrrole-containing compounds suggests that they interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Pyrrole-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrrole-containing compounds, it can be inferred that the compound may have a broad range of molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as an electrophile, and the pyrrole ring provides the nucleophilic site .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
(4-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles, such as halogens or nitro groups.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-pyrrole-2-carboxaldehyde or 4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-methyl-1H-pyrrole-2-ylmethanol or 4-methyl-1H-pyrrole-2-ylamine.
Substitution: Formation of various substituted pyrrole derivatives.
類似化合物との比較
Similar Compounds
Pyrrole: The parent compound of (4-Methyl-1H-pyrrol-2-yl)methanol, pyrrole is a simple five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole, pyrrolidine lacks the aromaticity of pyrrole but retains the five-membered ring structure.
Uniqueness
(4-Methyl-1H-pyrrol-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2-position of the pyrrole ring. This functional group imparts distinct reactivity and potential biological activities compared to other pyrrole derivatives .
特性
IUPAC Name |
(4-methyl-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPLAMGSCXMLFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649970 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-49-1 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
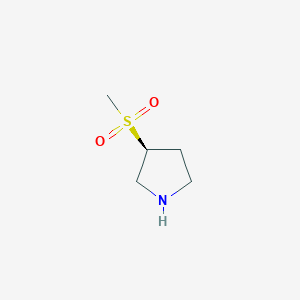
![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

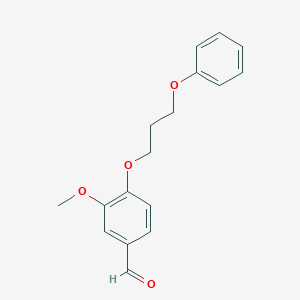
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
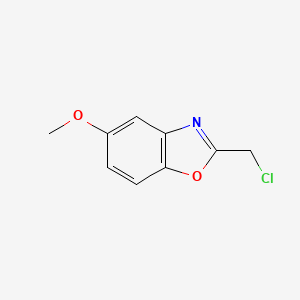
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
